![molecular formula C10H21N B2683019 (2S)-2-(1-Methylcyclohexyl)propan-1-amine CAS No. 2248172-74-7](/img/structure/B2683019.png)
(2S)-2-(1-Methylcyclohexyl)propan-1-amine
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Overview
Description
(2S)-2-(1-Methylcyclohexyl)propan-1-amine, also known as (S)-MCPA, is a chiral amine that has been widely used in scientific research. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of (S)-MCPA is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation, attention, and arousal.
Biochemical and Physiological Effects:
(S)-MCPA has been shown to have several biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is a measure of arousal and activity level. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation and attention. Additionally, (S)-MCPA has been shown to have analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
(S)-MCPA has several advantages for lab experiments, including its high chemical and enantiomeric purity, which makes it a useful chiral building block for the synthesis of pharmaceuticals and other chiral compounds. However, (S)-MCPA also has some limitations, including its relatively high cost and limited availability in large quantities.
Future Directions
There are several future directions for the research and development of (S)-MCPA. One potential direction is the synthesis of new chiral compounds using (S)-MCPA as a building block. Another potential direction is the development of new asymmetric catalytic reactions using (S)-MCPA as a ligand. Additionally, (S)-MCPA could be further studied for its potential use as a dopant in liquid crystals for display technology.
Synthesis Methods
(S)-MCPA can be synthesized via several methods, including asymmetric hydrogenation, enzymatic resolution, and chiral pool synthesis. Asymmetric hydrogenation is the most commonly used method, which involves the reduction of the corresponding ketone using a chiral catalyst. Enzymatic resolution involves the use of enzymes to selectively hydrolyze one enantiomer of a racemic mixture. Chiral pool synthesis involves the use of chiral starting materials to synthesize the desired chiral compound.
Scientific Research Applications
(S)-MCPA has been used in various scientific research applications, including drug discovery, asymmetric synthesis, and material science. It has been used as a chiral building block in the synthesis of various pharmaceuticals, such as antidepressants, antipsychotics, and analgesics. It has also been used as a ligand in asymmetric catalysis, which is an important tool for the synthesis of chiral compounds. In material science, (S)-MCPA has been used as a chiral dopant for liquid crystals, which have potential applications in display technology.
properties
IUPAC Name |
(2S)-2-(1-methylcyclohexyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)10(2)6-4-3-5-7-10/h9H,3-8,11H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHCEVBLBKJPNZ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1(CCCCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1-Methylcyclohexyl)propan-1-amine |
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